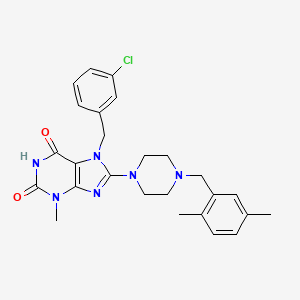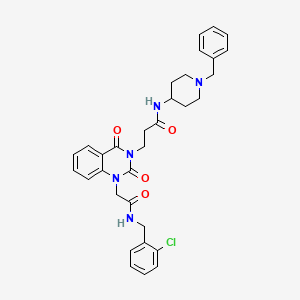![molecular formula C16H11ClN2O3 B2849940 4-chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide CAS No. 341966-08-3](/img/structure/B2849940.png)
4-chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide” is a chemical compound . It’s important to note that the sale of this product is prohibited according to the laws, regulations, and policies related to "patent products" .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was 0.292 g (56.3%), and the melting point was 268–270°C .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy. The 1H NMR (DMSO-d6) and 13C NMR (DMSO-d6) data are available .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 268–270°C . More detailed properties like boiling point, density, molecular formula, molecular weight, and other physical properties can be found in the resources .Scientific Research Applications
Anti-Inflammatory Activity
The compound has been studied for its potential anti-inflammatory effects. The ability to inhibit protein denaturation is a marker of anti-inflammatory activity, and derivatives of this compound have shown promise in this area . This could lead to the development of new anti-inflammatory medications, particularly for conditions where current treatments are insufficient.
Antimycobacterial Agents
Derivatives of the compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . Given the global health challenge posed by tuberculosis, especially drug-resistant strains, these findings are significant for the development of new antimycobacterial drugs.
Antioxidant Properties
Compounds with a similar structure have demonstrated strong antioxidant effects, protecting against oxidative stress by scavenging reactive oxygen species . This property is crucial for the development of treatments for diseases caused by oxidative damage, such as neurodegenerative disorders.
Pharmaceutical Synthesis
The presence of a chlorine atom in pharmaceuticals is essential for the treatment of various diseases. Chlorine atoms can act as metabolically stable isosteres, replacing hydrogen atoms to increase potency and improve solubility . This makes the compound a valuable precursor in the synthesis of hybrid molecules for pharmaceutical applications.
Central Nervous System Stimulants
Some derivatives of the compound have shown effects as central nervous system stimulants . This application could be explored further for the treatment of disorders like narcolepsy or attention-deficit/hyperactivity disorder (ADHD), where increased alertness and attention are beneficial.
Antitumor Activity
Studies on coumarin derivatives, which share a similar backbone to the compound , have demonstrated antitumor properties . This suggests that the compound could be a candidate for the development of new anticancer drugs, potentially offering new mechanisms of action against various types of cancer.
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-(5-methyl-2-oxopyrano[3,2-c]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-9-12-8-13(16(21)22-14(12)6-7-18-9)19-15(20)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXMMQNVXFDWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C(=O)O2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2849860.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2849861.png)
![N-[[2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2849863.png)
![ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate](/img/structure/B2849864.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2849866.png)




![2,4-dichloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2849872.png)

![1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2849879.png)
![4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2849880.png)